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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647,MW 2000
Cat. No.: B15135229
Get Quote
\ J

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a
fluorescently labeled lipid conjugate essential for advanced research in drug delivery, cell
biology, and in vivo imaging.

Core Concepts and Chemical Properties

DOPE-PEG-Fluor 647 is a specialized macromolecule that combines the properties of a
phospholipid (DOPE), a biocompatible polymer spacer (PEG), and a far-red fluorescent dye
(Fluor 647).[1][2][3] This unique structure allows for its incorporation into lipid-based
nanocarriers, such as liposomes, providing them with a fluorescent signal for tracking and
visualization.

Key Components:
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o DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that is

a common component of lipid nanopatrticles.[1]

e PEG (Polyethylene Glycol), MW 2000: A hydrophilic polymer that forms a protective layer on

the surface of liposomes, increasing their stability and circulation time in the body. This

"stealth” property helps to reduce recognition and clearance by the immune system.

o Fluor 647: Afar-red fluorescent dye that enables highly sensitive detection in fluorescence

microscopy and in vivo imaging applications.[1]

The conjugation of these components results in a versatile tool for labeling and tracking lipid-

based drug delivery systems.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DOPE-PEG-Fluor 647 and its

components.
Property Value Notes
Average Molecular Weight This is an average value for
~2000 Da . _
(MW) the entire conjugate.
Varies by supplier; should be
Purity >95% confirmed with the certificate of
analysis.
Recommended for long-term
Storage Temperature -20°C N
stability.
Typically supplied as a
Physical Form Solid P N Y SUPP )
lyophilized powder or film.
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Component Property Value Notes

o ) Optimal wavelength
Excitation Maximum N
Fluor 647 ~650 nm for exciting the
(Aex)
fluorophore.

Wavelength of

Emission Maximum maximum
~670 Nm
(Aem) fluorescence
emission.

Concentration at

which self-assembly

into micelles occurs.
Critical Micelle ) ) ]

DOPE-PEG(2000) ) 10-25 uM (in water) The CMC is lower in

Concentration (CMC) ]

buffered saline (~0.5-

1.5 pM for DSPE-PEG

2000).[4][5][6]

For DSPE-PEG 2000
micelles in buffered

) ) saline.[4] The size can
Hydrodynamic Radius

) ~15 nm be influenced by
(Rh) of Micelles

concentration and the
presence of other
lipids.[7][8][9]

Experimental Protocols

The following are detailed methodologies for common applications of DOPE-PEG-Fluor 647.

Preparation of Fluorescent Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film
hydration method followed by extrusion.

Materials:

e Primary phospholipid (e.g., DSPC, DOPC)
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e Cholesterol

« DOPE-PEG-Fluor 647 (MW 2000)

e Chloroform

o Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline)
e Round-bottom flask

e Rotary evaporator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)

» Water bath sonicator

Procedure:

e Lipid Film Formation:

o In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-
Fluor 647 in chloroform. A common molar ratio is 55:40:5 (primary lipid:cholesterol:PEG-
lipid), but this can be optimized for specific applications. For fluorescent labeling, 0.1-1
mol% of the PEG-Ilipid can be the fluorescently labeled version.[10]

o Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the
inner surface of the flask.

o Further dry the film under a high vacuum for at least 2 hours to remove any residual
solvent.[11]

e Hydration:

o Hydrate the lipid film with the chosen aqueous buffer. The temperature of the buffer should
be above the phase transition temperature (Tc) of the lipids.

o Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVS).
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e Size Reduction (Extrusion):

o To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through
polycarbonate membranes with a specific pore size (e.g., 100 nm).

o Pass the liposome suspension through the extruder 11-21 times to ensure a homogenous
size distribution.[12]

 Purification (Optional):

o To remove any unencapsulated material, the liposome suspension can be purified by size
exclusion chromatography or dialysis.

In Vitro Cellular Imaging

This protocol outlines the use of fluorescently labeled liposomes for imaging live cells.

Materials:

Fluorescently labeled liposomes

Cultured cells on glass-bottom dishes or chamber slides

Complete cell culture medium

Fluorescence microscope
Procedure:
e Cell Seeding:

o Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired
confluency.

e Liposome Incubation:

o Dilute the fluorescent liposome suspension in complete cell culture medium to the desired
concentration.
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o Remove the existing medium from the cells and replace it with the liposome-containing
medium.

o Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in
a CO2 incubator. The optimal incubation time will depend on the cell type and liposome
formulation.

e Washing:

o After incubation, gently wash the cells three times with pre-warmed PBS to remove any
non-adherent liposomes.

e Imaging:
o Add fresh, pre-warmed culture medium to the cells.

o Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 647
(e.g., excitation ~650 nm, emission ~670 nm).

In Vivo Fluorescence Imaging in a Mouse Model

This protocol describes the systemic administration of fluorescent liposomes and subsequent in
vivo imaging.[12][13][14]

Materials:

Fluorescently labeled liposomes

Animal model (e.g., tumor-bearing mouse)

Sterile saline

Anesthesia (e.g., isoflurane)

In vivo imaging system (IVIS) or similar fluorescence imaging system
Procedure:

e Liposome Preparation for Injection:
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o Dilute the sterile liposome suspension in sterile saline to the desired concentration for
injection. The final injection volume is typically 100-200 pL.

Animal Preparation:
o Anesthetize the mouse using a calibrated vaporizer with isoflurane.
o Place the anesthetized mouse in the imaging chamber of the IVIS system.

Administration:

o Administer the liposome suspension via intravenous injection (e.g., tail vein or retro-
orbital).[13]

Imaging:

o Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours)
to monitor the biodistribution and tumor accumulation of the liposomes.[15]

o Use the appropriate excitation and emission filters for Fluor 647.

Ex Vivo Analysis (Optional):

o At the final time point, euthanize the mouse and harvest major organs (e.g., tumor, liver,
spleen, kidneys, lungs).

o Image the excised organs to quantify the fluorescence signal in each tissue.[15]

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes involving
DOPE-PEG-Fluor 647.
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Liposome Formulation Workflow

Lipid Film Preparation
Dissolve Lipids in Chloroform
(Primary Lipid, Cholesterol, DOPE-PEG-Fluor 647)
Evaporate Solvent
(Rotary Evaporator)
[Dry Film Under Vacuum]

Hydration

Vesicle Hormation

E—Iydrate with Aqueous BuffeD
GOrtex to form MLVsj

Size Reduction

Sizing and |Purification
Extrude through Membrane
(e.g., 100 nm)

Purify (Optional)
(Size Exclusion Chromatography)

Final Product
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In Vitro Cellular Imaging Workflow

Seed Cells on
Imaging Dish

Incubate with
Fluorescent Liposomes

:

Wash to Remove
Unbound Liposomes
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In Vivo Imaging Workflow

Prepare Llposqme_ Suspension Anesthetize Animal
for Injection
Qntravenous Injectior)

In Vivo Fluorescence Imaging
(Multiple Time Points)
(Euthanize AnimaD

Harvest Organs

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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